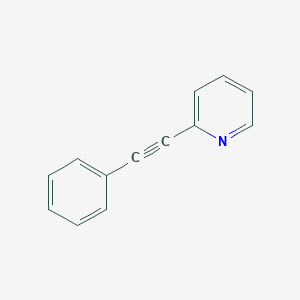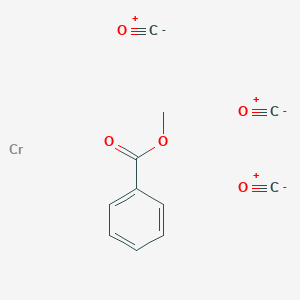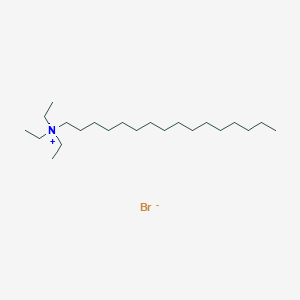
Yttrium nitrate
Vue d'ensemble
Description
Yttrium nitrate is an inorganic compound, a salt with the formula Y(NO3)3. It acts as a precursor for the preparation of yttrium oxide nanoparticles and for nanoscale coatings of carbon composites . It is an effective yttrium source for the preparation of yttrium-based surfactant mesophases which are used as adsorbing agents and in optically functional materials .
Synthesis Analysis
Yttrium nitrate can be synthesized by various methods. One such method involves the preparation of yttrium (III) nitrate hexahydrate-based nano-sized structural coating obtained by the sol-gel method . This process produces highly homogenous, high-quality layers associated with a uniform phase .
Molecular Structure Analysis
The molecular formula of yttrium nitrate is N3O9Y. It has an average mass of 274.921 Da and a monoisotopic mass of 274.869293 Da .
Chemical Reactions Analysis
Yttrium nitrate has been used as a catalyst in various chemical reactions. For instance, it exhibited remarkable activity in the aza-Michael addition of various aromatic and aliphatic amines with acrylonitrile . It was also found to promote selective cyanoethylation of amines .
Physical And Chemical Properties Analysis
Yttrium nitrate is a highly water-soluble crystalline yttrium source for uses compatible with nitrates and lower (acidic) pH . It is colorless and soluble in water .
Applications De Recherche Scientifique
Nanomedicine and Anticancer Therapy
Yttrium nitrate is used in the synthesis of Yttrium Oxide (Y2O3) nanoparticles . These nanoparticles have appropriate physicochemical properties that make them useful in nanomedicine to develop drug delivery systems for anticancer therapy .
Photocatalytic Degradation
Yttrium Oxide (Y2O3) nanoparticles, synthesized using Yttrium nitrate, have been used in photocatalytic degradation . This process is essential in the treatment of wastewater, where it helps in the breakdown of organic pollutants.
Antibacterial Applications
Yttrium Oxide (Y2O3) nanoparticles, derived from Yttrium nitrate, have shown antibacterial potency . This makes them useful in the development of antibacterial agents.
Micro-Arc Oxidation Coatings
Yttrium nitrate is used in the preparation of micro-arc oxidation coatings on magnesium alloys . These coatings improve the wear resistance and corrosion resistance of the alloys .
Preparation of Surfactant Mesophases
Yttrium nitrate is an effective yttrium source for the preparation of yttrium-based surfactant mesophases . These mesophases are used as adsorbing agents and in optically functional materials.
Phosphors Production
Yttrium nitrate is used in the production of phosphors . These phosphors are used in television cathode ray tube displays and in LEDs .
Electrodes and Electrolytes Production
Yttrium nitrate is used in the production of electrodes and electrolytes . These are essential components in various electronic devices.
Synthesis of Inorganic Compounds
Yttrium nitrate is used in the synthesis of inorganic compounds . These compounds have various applications in materials science, optics, and electricity .
Safety And Hazards
Yttrium nitrate is harmful if swallowed and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment/face protection, avoid dust formation, ingestion, and inhalation, and avoid getting it in eyes, on skin, or on clothing .
Orientations Futures
Yttrium nitrate has potential applications in various fields. For instance, it has been used as a source of Y3+ cations and is a precursor of some yttrium-containing materials . It can also be used as a catalyst in organic synthesis . Recent advancements in interface engineering for efficient nitrate electrocatalysis provide new insights and guidance for future research directions .
Propriétés
IUPAC Name |
yttrium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Y/c3*2-1(3)4;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJPTTGFESFXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Y(NO3)3, N3O9Y | |
| Record name | Yttrium(III) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium(III)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890657 | |
| Record name | Yttrium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Off-white powder; [MSDSonline] | |
| Record name | Nitric acid, yttrium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8734 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Yttrium nitrate | |
CAS RN |
10361-93-0 | |
| Record name | Yttrium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, yttrium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YTTRIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XR81865O4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





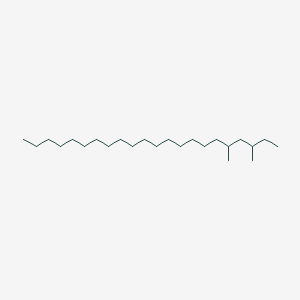
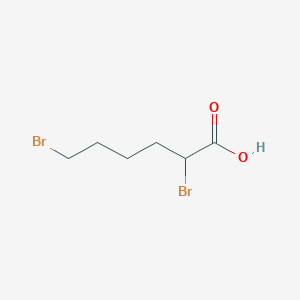

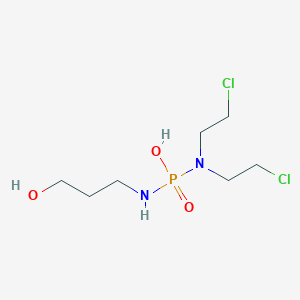

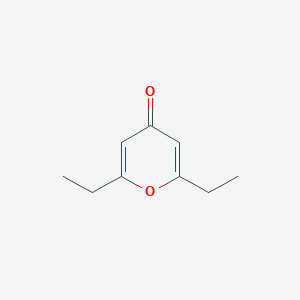
![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)
